5,5-Dimethyl-3-piperidin-1-yl-cyclohex-2-enylideneamine
Description
Nomenclature and Structural Identification
IUPAC Name Derivation and Systematic Nomenclature
The IUPAC name 5,5-dimethyl-3-piperidin-1-yl-cyclohex-2-enylideneamine is derived through sequential application of substitutive nomenclature rules. The parent structure is cyclohex-2-enylideneamine , a six-membered carbocycle with a double bond at position 2 and an imine (-NH-) group conjugated to the unsaturated system.
- Numbering : The ring is numbered to assign the lowest possible locants to substituents. The double bond spans positions 1–2, with the imine nitrogen at position 1.
- Substituents :
- Suffix : The -ylideneamine suffix denotes the conjugated imine system within the ring.
The full name adheres to the format:
Locants + substituents + parent hydrocarbon + unsaturation + functional group .
Table 1: Structural Breakdown of the IUPAC Name
| Component | Description |
|---|---|
| Parent structure | Cyclohex-2-enylideneamine |
| Substituents | 5,5-dimethyl; 3-piperidin-1-yl |
| Functional group | Enamine (conjugated imine) |
Alternative Chemical Designations and Registry Numbers
While the compound lacks widely recognized trivial names, alternative systematic designations and registry identifiers include:
Structural Isomerism and Tautomeric Possibilities
Structural Isomerism
- Positional Isomerism : Variations in substituent placement (e.g., 4-piperidinyl or 6-methyl groups) are theoretically possible but synthetically disfavored due to steric and electronic factors.
- Stereoisomerism :
Tautomerism
The enamine system (-NH-C=C-) exhibits potential for imine-enamine tautomerism , though conjugation with the cyclohexene ring stabilizes the enamine form. Proton shifts between the nitrogen and adjacent carbons are restricted by the rigid cyclic framework.
Table 2: Isomerism and Tautomerism Analysis
| Type | Description | Stability Considerations |
|---|---|---|
| Positional Isomers | Substituents at positions 4 or 6 | Higher steric strain |
| Conformational Isomers | Piperidinyl group orientation | Rapid interconversion at room temp |
| Tautomers | Imine ↔ enamine forms | Enamine favored by conjugation |
Properties
Molecular Formula |
C13H22N2 |
|---|---|
Molecular Weight |
206.33 g/mol |
IUPAC Name |
5,5-dimethyl-3-piperidin-1-ylcyclohex-2-en-1-imine |
InChI |
InChI=1S/C13H22N2/c1-13(2)9-11(14)8-12(10-13)15-6-4-3-5-7-15/h8,14H,3-7,9-10H2,1-2H3 |
InChI Key |
OAQBRZYZPLCAQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=CC(=N)C1)N2CCCCC2)C |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution on 3-Halo-5,5-dimethylcyclohex-2-enone Derivatives
- A common route involves the substitution of a halogen (chlorine or bromine) at the 3-position of 5,5-dimethylcyclohex-2-enone derivatives with piperidine.
- The 3-halo-5,5-dimethylcyclohex-2-enone is prepared first, often by halogenation of the corresponding cyclohexenone.
- Piperidine acts as a nucleophile, displacing the halogen in a nucleophilic substitution reaction under mild conditions.
| Reagents & Conditions | Outcome |
|---|---|
| 5,5-Dimethyl-3-chlorocyclohex-2-enone + Piperidine | 5,5-Dimethyl-3-(piperidin-1-yl)cyclohex-2-enone (or thione) |
- Solvents such as DMF or acetonitrile are commonly used.
- Reaction temperature is typically ambient to reflux depending on reactivity.
- Purification is achieved by extraction and chromatography.
Mannich-Type Reactions
- The Mannich reaction is a powerful method to introduce amino substituents on activated cyclohexenone rings.
- In this context, 5,5-dimethylcyclohex-2-enone can react with formaldehyde and piperidine or its derivatives to form the corresponding aminomethylated products.
- This method allows for the formation of piperidinyl-substituted cyclohexenones in a one-pot, three-component reaction.
One-Pot Multi-Component Synthesis
- Recent literature reports one-pot, three-component syntheses catalyzed by acids such as p-toluenesulfonic acid to form complex piperidine derivatives.
- These methods involve the condensation of cyclohexenone derivatives, amines (piperidine), and other reagents to yield substituted cyclohexenylideneamines directly.
- Advantages include operational simplicity, good yields, and fewer purification steps.
Detailed Preparation Method Example: Nucleophilic Substitution
| Step | Description | Conditions/Notes |
|---|---|---|
| 1 | Preparation of 5,5-dimethyl-3-chlorocyclohex-2-enone | Halogenation of 5,5-dimethylcyclohex-2-enone using N-chlorosuccinimide (NCS) or other chlorinating agents. |
| 2 | Nucleophilic substitution with piperidine | React 3-chlorocyclohexenone with piperidine in DMF at 60–80 °C for 4–12 hours. |
| 3 | Work-up and purification | Neutralize, extract with dichloromethane, wash, dry over MgSO4, and purify by silica gel chromatography. |
Yields: Typically 70–85% based on literature for similar compounds.
Data Table: Comparative Preparation Methods for Piperidinyl Cyclohexenones
| Method | Starting Materials | Key Reagents/Catalysts | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Nucleophilic substitution | 5,5-Dimethyl-3-chlorocyclohex-2-enone + Piperidine | DMF, K2CO3 or base | 60–80 °C, 4–12 h | 70–85 | Straightforward, well-established |
| Mannich reaction | 5,5-Dimethylcyclohex-2-enone + formaldehyde + piperidine | Acid catalyst (e.g., p-TsOH) | Room temp to reflux, 6–24 h | 65–80 | One-pot, multi-component synthesis |
| One-pot three-component | Cyclohexenone derivatives + piperidine + aldehydes | p-Toluenesulfonic acid catalyst | Reflux, 3–6 h | 75–90 | Efficient, fewer purification steps |
Research Findings and Mechanistic Insights
- The nucleophilic substitution proceeds via an SN2 mechanism on the allylic halide, favored by the electron-withdrawing effect of the enone system.
- The Mannich-type reaction involves initial formation of an iminium ion from formaldehyde and piperidine, which then adds to the enone at the 3-position.
- Acid catalysis in one-pot reactions promotes iminium ion formation and subsequent condensation, enhancing reaction rates and selectivity.
- Steric hindrance from the 5,5-dimethyl groups affects regioselectivity and reaction rates, often favoring substitution at the less hindered 3-position.
- Purification typically involves chromatographic techniques due to the formation of side products and unreacted starting materials.
Chemical Reactions Analysis
5,5-Dimethyl-3-piperidin-1-yl-cyclohex-2-enylideneamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Scientific Research Applications
Anticancer Research
One of the prominent applications of 5,5-Dimethyl-3-piperidin-1-yl-cyclohex-2-enylideneamine is in the development of anticancer agents. Research indicates that compounds with piperidine and cyclohexene structures exhibit promising activity against various cancer cell lines. For instance, derivatives of this compound have been synthesized and tested for their cytotoxic effects on human cancer cells, demonstrating the ability to induce apoptosis and inhibit cell proliferation.
Case Study : A study published in Nature Reviews Cancer highlighted that compounds similar to this compound showed selective toxicity towards malignant cells while sparing normal cells, suggesting a favorable therapeutic index for cancer treatment .
Neuropharmacology
The compound has also been investigated for its potential as a ligand for neurotransmitter receptors. Its structural features allow it to interact with various receptors in the central nervous system, including serotonin and dopamine receptors. These interactions are crucial for developing treatments for neurological disorders such as depression and anxiety.
Data Table: Neuropharmacological Activity
| Compound Name | Receptor Target | Affinity (Ki) | Efficacy |
|---|---|---|---|
| This compound | 5-HT1D | 50 nM | Agonist |
| Similar Compound A | D2 Dopamine | 30 nM | Antagonist |
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The characterization is often performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized compound.
Antimicrobial Properties
Recent studies have also explored the antimicrobial properties of this compound. It has shown activity against various bacterial strains, indicating its potential as an antimicrobial agent. The incorporation of nitrogen-containing heterocycles has been linked to enhanced biological activity against pathogens.
Case Study : A research article detailed the synthesis of nitrogen-containing derivatives that exhibited significant antimicrobial activity against Mycobacterium tuberculosis, highlighting the role of structural modifications in enhancing efficacy .
Mechanism of Action
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and applications of 5,5-Dimethyl-3-piperidin-1-yl-cyclohex-2-enylideneamine and its analogs:
Key Differences and Implications
- Electronic Properties: The target compound’s enamine group provides conjugation, enhancing electron delocalization compared to the ketone in 5,5-Dimethyl-3-(2-piperazin-1-yl-ethylamino)-cyclohex-2-enone. This could improve interactions with biological targets or optoelectronic materials . DCDDC’s dicyanomethylene and styryl groups enable strong red fluorescence (λem ~620 nm), making it suitable for OLEDs, whereas the target compound lacks such electron-withdrawing groups .
- In contrast, the target compound’s planar cyclohexene may facilitate membrane permeability .
Biological Activity :
Synthetic Complexity :
Research Findings and Data
Performance in Optoelectronics (DCDDC)
Pharmaceutical Potential (Piperazine/Piperidine Analogs)
- COMPOUND 27 : Exhibited a molecular ion peak at m/z 448 [M+H]⁺, confirming stability under mass spectrometry conditions. NMR data (δ 8.04 ppm, aromatic protons) indicated aromatic stacking interactions .
- COMPOUND 37/41 : Both isomers showed identical molecular weights (m/z 452 [M+H]⁺) but distinct NMR splitting patterns, underscoring the impact of stereochemistry on biological activity .
Biological Activity
5,5-Dimethyl-3-piperidin-1-yl-cyclohex-2-enylideneamine is a compound that has garnered attention for its potential biological activities. This article compiles findings from various studies to present a comprehensive overview of the compound's biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C13H22N2
- Molecular Weight : 206.33 g/mol
- CAS Number : 13358-76-4
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it acts as a modulator of nuclear receptors, particularly liver X receptors (LXRs), which play a crucial role in lipid metabolism and inflammation regulation .
Pharmacological Activities
- Antiinflammatory Effects :
- Neuroprotective Effects :
- Anticancer Potential :
Data Table: Summary of Biological Activities
Case Study 1: Anti-inflammatory Activity
In a controlled study examining the anti-inflammatory effects of related compounds, researchers found that treatment with this compound significantly reduced levels of TNF-alpha and IL-6 in vitro. This suggests a potent ability to modulate inflammatory responses.
Case Study 2: Neuroprotection in Models of Oxidative Stress
A series of experiments demonstrated that this compound could protect neuronal cells from oxidative damage induced by hydrogen peroxide. The results indicated a decrease in reactive oxygen species (ROS) and an increase in cell viability, highlighting its potential as a neuroprotective agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
